6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid 6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630930
InChI: InChI=1S/C9H7ClN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
SMILES: CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13630930

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Standard InChI Key MNNQPRRLICQNCH-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl
Canonical SMILES CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s fused bicyclic system consists of a six-membered pyridine ring and a five-membered imidazole ring, forming a planar aromatic framework. Substituents at the 2-, 6-, and 8-positions introduce distinct electronic and steric effects:

  • Carboxylic acid (Position 2): Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Chlorine (Position 6): Electron-withdrawing properties modulate ring electron density, influencing reactivity.

  • Methyl group (Position 8): Steric hindrance may affect binding interactions in biological systems .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol
IUPAC Name6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
SMILESCC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl
InChI KeyMNNQPRRLICQNCH-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational predictions suggest:

  • 1H^1\text{H} NMR: Downfield shifts for H-3 and H-5 due to electron-withdrawing chlorine and carboxylic acid groups.

  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (O-H stretch).

Synthesis and Manufacturing

Synthetic Routes

No explicit protocols for this compound are published, but analogous imidazo[1,2-a]pyridines are typically synthesized via:

  • Gould-Jacobs Reaction: Cyclocondensation of aminopyridines with α-haloketones, followed by carboxylation.

  • Multicomponent Reactions: Utilizes aldehydes, amines, and alkynes under catalytic conditions.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Cyclocondensation6-Chloro-8-methylpyridin-2-amine, chloroacetaldehyde
2CarboxylationCO2_2, CuI, DMF, 100°C

Purification and Yield

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard. Theoretical yields for analogous compounds range from 50–70% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group; low in water (predicted logS = -2.92) .

  • Stability: Stable under inert conditions but may decarboxylate at elevated temperatures (>150°C).

Table 3: Physical Data

PropertyValueSource
Melting PointNot reported
Purity97% (HPLC)
Storage Conditions0–5°C, inert atmosphere

Biological Activity and Mechanisms

Antimicrobial Effects

Imidazo[1,2-a]pyridines inhibit bacterial DNA gyrase (e.g., E. coli MIC = 8 µg/mL) .

Applications and Research Directions

Drug Development

  • Lead Optimization: Modifying the methyl/chlorine substituents to enhance bioavailability.

  • Prodrug Design: Esterification of the carboxylic acid to improve membrane permeability.

Analytical Methods

  • HPLC-UV: Retention time = 6.8 min (C18 column, acetonitrile/water) .

Comparison with Structural Analogs

Table 4: Activity Comparison

CompoundAnticancer IC50_{50}Antibacterial MIC
6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acidNot testedNot tested
8-Chloro-6-(trifluoromethyl) analog12 µM8 µg/mL
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid18 µM16 µg/mL

Challenges and Future Prospects

Research Gaps

  • In Vivo Toxicity: No pharmacokinetic or acute toxicity data available.

  • Target Identification: Mechanism of action remains speculative.

Recommendations

  • High-Throughput Screening: Prioritize assays against kinase and protease targets.

  • Structural Derivatives: Explore halogen (Br, F) and bulkier alkyl substituents.

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